molecular formula C7H6BrClO2S B051797 4-Bromo-2-methylbenzenesulfonyl chloride CAS No. 139937-37-4

4-Bromo-2-methylbenzenesulfonyl chloride

Cat. No. B051797
M. Wt: 269.54 g/mol
InChI Key: KNBSFUSBZNMAKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonyl chloride compounds often involves the reaction of sulfonyl chlorides with other organic compounds under specific conditions. For example, the synthesis of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate demonstrates the reactivity of sulfonyl chlorides in forming Michael adducts through nucleophilic attack, showcasing the synthetic versatility of these compounds (Vasin et al., 2016).

Molecular Structure Analysis

Structural analysis of sulfonyl chlorides reveals significant insights into their reactivity and interactions. For instance, the X-ray crystallographic analysis of various isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride highlights the impact of steric hindrance and intramolecular interactions on their chemical behavior and stability (Rublova et al., 2017).

Scientific Research Applications

  • Hydrolysis in Water-Rich H2O-Dioxane Mixtures : Ivanov, Kislov, and Gnedin (2004) explored the hydrolysis of 2-methylbenzenesulfonyl chloride and bromide in aqueous dioxane mixtures. They found the reaction kinetics were significantly influenced by the type of halogen attached, demonstrating the importance of halogen type in solvation effects (Ivanov, Kislov, & Gnedin, 2004).

  • Synthesis and Reactions with Dimethyl Malonate and Methyl Acetoacetate : Vasin et al. (2016) synthesized methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate and investigated its reactions. This study contributes to the understanding of the synthetic applications of bromo-substituted benzenesulfonyl compounds (Vasin et al., 2016).

  • Pd-Catalysed Direct Arylation Using Halobenzenesulfonyl Chlorides : Skhiri et al. (2015) investigated the use of (poly)halo-substituted benzenesulfonyl chlorides in Pd-catalysed desulfitative arylation. They found that bromo-substituted benzenesulfonyl chlorides could be successfully coupled with heteroarenes, indicating their utility in complex organic syntheses (Skhiri et al., 2015).

  • HCl-Catalyzed Photoreduction of Bromonitrobenzene : Wubbels, Snyder, and Coughlin (1988) described the HCl-catalyzed photoreduction of 4-bromonitrobenzene. This study highlights the use of bromo-substituted compounds in photoreduction processes (Wubbels, Snyder, & Coughlin, 1988).

  • Hydrolysis in Binary Solvents : Ivanov et al. (2004) studied the activation parameters of hydrolysis of 2-methylbenzenesulfonyl chloride in different binary solvents. This research provides insights into the solvation effects in hydrolysis reactions (Ivanov et al., 2004).

  • Application in Solid-Phase Synthesis : Fülöpová and Soural (2015) discussed the use of polymer-supported benzenesulfonamides prepared from 2/4-nitrobenzenesulfonyl chloride in various chemical transformations. This highlights the compound's role in facilitating diverse chemical reactions (Fülöpová & Soural, 2015).

  • Methyl 2-(p-toluenesulfonamido)benzoate Synthesis : Zhang et al. (2010) synthesized and characterized methyl 2-(p-toluenesulfonamido)benzoate, derived from 4-methylbenzenesulfonyl chloride. This work contributes to the understanding of the synthesis of complex organic molecules (Zhang et al., 2010).

Safety And Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage . It may also cause respiratory irritation . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water . If inhaled, the victim should be moved to fresh air immediately and given medical aid .

properties

IUPAC Name

4-bromo-2-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBSFUSBZNMAKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381786
Record name 4-bromo-2-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methylbenzenesulfonyl chloride

CAS RN

139937-37-4
Record name 4-bromo-2-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMO-2-METHYLBENZENESULFONYL CHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
WE Truce, MF Amos - Journal of the American Chemical Society, 1951 - ACS Publications
… 4-Bromo-2-methylbenzenesulfonyl Chloride.—One hundred and twenty-two grams (0.60mole) … (0.152 mole) of 4bromo-2-methylbenzenesulfonyl chloride, 100 ml. of benzene and 22 g. (…
Number of citations: 84 pubs.acs.org
QH Chen, PNP Rao, EE Knaus - Bioorganic & medicinal chemistry, 2005 - Elsevier
… General procedure for the synthesis of 4-bromo-2-methylbenzenesulfonyl chloride (13a) and 5-bromo-2-methylbenzensulfonyl … 4-Bromo-2-methylbenzenesulfonyl chloride (13a) …
Number of citations: 59 www.sciencedirect.com
R Gao, S Liao, C Zhang, W Zhu, L Wang… - European Journal of …, 2013 - Elsevier
In this study, starting from a lead compound discovered by virtual screening, a series of novel heterocyclic substituted benzenesulfonamides were designed and synthesized as new …
Number of citations: 10 www.sciencedirect.com
V Frauman, W William - 2022 - escholarship.org
… Reaction 1 and 2 were run with 2-methyl benzenesulfonamide, Reactions 3 to 6 were run with 4-bromo-2methylbenzenesulfonyl chloride. Reaction 7 was run with 3-chloro-2-…
Number of citations: 0 escholarship.org
T Hermann - 2022 - search.proquest.com
… Reaction 1 and 2 were run with 2-methyl benzenesulfonamide, Reactions 3 to 6 were run with 4-bromo-2methylbenzenesulfonyl chloride. Reaction 7 was run with 3-chloro-2-…
Number of citations: 0 search.proquest.com

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